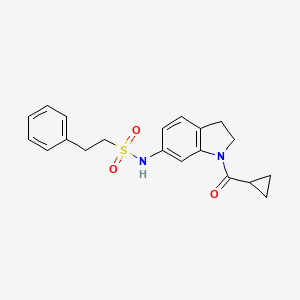

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c23-20(17-6-7-17)22-12-10-16-8-9-18(14-19(16)22)21-26(24,25)13-11-15-4-2-1-3-5-15/h1-5,8-9,14,17,21H,6-7,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYLHQILRVBLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the indoline core. The cyclopropanecarbonyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropylcarbinol in the presence of a catalyst. The phenylethanesulfonamide moiety is then attached via a sulfonamide coupling reaction, often using sulfonyl chlorides and amines under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The indoline ring can be oxidized to form indole derivatives.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Indole derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide and related compounds:

*Estimated based on structural analysis.

Key Observations :

- Rigidity vs. Flexibility: The cyclopropanecarbonyl group in the target compound imposes conformational restraint compared to the cyclopentylamino group in ’s indole derivative. This may enhance target binding specificity .

- Functional Groups : The sulfonamide moiety distinguishes the target compound from carboxylic acid derivatives (e.g., ) or ester/amide-based psychoactive substances (e.g., 1-Cp-LSD in ). Sulfonamides are typically more acidic and capable of stronger hydrogen-bonding interactions .

- Biological Implications : While 1-Cp-LSD () targets serotonin receptors due to its ergoline backbone, the indoline core of the target compound may favor interactions with kinases or G-protein-coupled receptors .

Market and Regulatory Context

Compounds like 1-Cp-LSD () are monitored as new psychoactive substances (NPS), highlighting regulatory scrutiny of cyclopropane derivatives. The target compound’s structural complexity and sulfonamide group may position it as a candidate for therapeutic development rather than recreational use .

Biological Activity

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide is a compound with potential therapeutic applications, particularly in the field of cancer treatment and inflammatory diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

- An indoline moiety

- A cyclopropanecarbonyl group

- A phenylethanesulfonamide component

This combination of functional groups contributes to its biological activity and interaction with various biological targets.

This compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Modulation of Cell Signaling Pathways : It may influence key signaling pathways such as NF-kB and MAPK, which are critical in regulating inflammation and cell survival.

- Antitumor Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, possibly through the activation of caspases and modulation of Bcl-2 family proteins.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound from various studies:

| Study Reference | Biological Activity | IC50 Value (µM) | Target/Pathway |

|---|---|---|---|

| Study 1 | Inhibition of TNF-alpha production | 15 | NF-kB pathway |

| Study 2 | Induction of apoptosis in cancer cells | 10 | Caspase activation |

| Study 3 | Anti-inflammatory effects | 20 | MAPK pathway |

Case Study 1: Anti-inflammatory Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of this compound in vitro. The compound significantly reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), demonstrating its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

A recent investigation published in Cancer Research reported that this compound exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study indicated that treatment with this compound led to increased levels of apoptosis markers, suggesting its role as a promising candidate for cancer therapy.

Q & A

Basic Research Question

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-MS at 24/48/72-hour intervals .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C suggests suitability for oral formulations) .

How can researchers elucidate the mechanism of action for this compound in enzyme inhibition assays?

Advanced Research Question

- Target identification : Perform a kinase panel or proteome-wide screening to identify binding partners. Surface plasmon resonance (SPR) can quantify affinity (KD values) .

- Enzyme kinetics : Use a stopped-flow assay with carbonic anhydrase II (a common sulfonamide target) to measure IC₅₀ and inhibition mode (competitive/uncompetitive) .

- Structural insights : Co-crystallization with the target enzyme (if feasible) or molecular docking (AutoDock Vina) to predict binding poses .

What analytical techniques are critical for confirming the compound’s purity and structural integrity?

Basic Research Question

- HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with UV detection at 254 nm. Compare retention times against a reference standard .

- High-resolution MS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error. Fragmentation patterns (MS/MS) validate the sulfonamide and cyclopropanecarbonyl groups .

- ¹H/¹³C NMR : Key signals include the indoline NH (~δ 8.5 ppm), sulfonamide SO₂ (~δ 3.5–4.0 ppm for adjacent CH₂), and cyclopropane carbons (~δ 10–15 ppm) .

How should researchers design structure-activity relationship (SAR) studies to optimize biological activity?

Advanced Research Question

- Core modifications : Synthesize analogs with cyclobutane/cyclohexane (instead of cyclopropane) to assess steric effects on target binding .

- Sulfonamide variants : Replace 2-phenylethane with alkyl/heteroaryl groups to probe hydrophobicity/π-π interactions.

- Bioassay integration : Test analogs in cell-based assays (e.g., anti-proliferation in cancer lines) and correlate results with computed logP/pKa values (ChemAxon) .

What strategies mitigate low yields during the final sulfonylation step?

Advanced Research Question

- Activation of the indoline intermediate : Pre-activate the 6-aminoindoline with Boc-protection to enhance sulfonyl chloride reactivity .

- Solvent optimization : Switch to dichloromethane (DCM) for better solubility of non-polar intermediates.

- Catalytic additives : Use 4-dimethylaminopyridine (DMAP) to accelerate sulfonamide bond formation .

How can computational modeling predict metabolic liabilities of this compound?

Advanced Research Question

- Metabolite prediction : Use Schrödinger’s Metabolite or GLORYx to identify probable oxidation (e.g., cyclopropane ring opening) or conjugation sites .

- CYP450 inhibition : Run docking simulations with CYP3A4/2D6 isoforms to assess interaction risks. Validate with hepatic microsome assays .

What are the best practices for resolving discrepancies in biological activity data across research groups?

Advanced Research Question

- Standardize assays : Adopt uniform protocols (e.g., CellTiter-Glo® for viability assays) and cell lines (e.g., HEK293 vs. HeLa variability) .

- Batch analysis : Compare compound purity (HPLC) and storage conditions (e.g., desiccation vs. humid environments) across labs .

How can researchers address solubility challenges in in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.